1-(4-Hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one

Catalog No.
S14014858
CAS No.
88310-61-6
M.F
C9H10O2S
M. Wt
182.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one

CAS Number

88310-61-6

Product Name

1-(4-Hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one

IUPAC Name

1-(4-hydroxyphenyl)-2-methylsulfanylethanone

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

InChI

InChI=1S/C9H10O2S/c1-12-6-9(11)7-2-4-8(10)5-3-7/h2-5,10H,6H2,1H3

InChI Key

FCUMLPOJMGREDZ-UHFFFAOYSA-N

Canonical SMILES

CSCC(=O)C1=CC=C(C=C1)O

1-(4-Hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one, also known as 4-Hydroxy-2-(methylthio)acetophenone, is an organic compound characterized by its distinctive structure, which includes a hydroxy group and a methylsulfanyl group attached to an ethanone backbone. Its molecular formula is C9H10O2SC_9H_{10}O_2S, and it has a molecular weight of approximately 186.24 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry and pharmaceutical research.

The chemical behavior of 1-(4-Hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one is influenced by the presence of both the hydroxy and methylsulfanyl groups. Key reactions include:

  • Nucleophilic Substitution: The hydroxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
  • Oxidation: The methylsulfanyl group can undergo oxidation to form sulfoxides or sulfones, which may enhance its biological activity.
  • Condensation Reactions: The compound can react with aldehydes or ketones in condensation reactions, leading to the formation of more complex structures.

These reactions highlight the compound's versatility in synthetic organic chemistry.

1-(4-Hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one exhibits significant biological activities, particularly in the context of cancer research. Studies have indicated that compounds with similar structures may possess anti-inflammatory, antioxidant, and antimicrobial properties. The presence of the hydroxy group contributes to its potential as a therapeutic agent by enhancing solubility and reactivity, which are critical for biological interactions.

Several methods have been developed for synthesizing 1-(4-Hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one:

  • Direct Alkylation: This method involves the alkylation of 4-hydroxyacetophenone with methylthiol in the presence of a base, yielding the desired product with good yields.
  • Reduction Reactions: Starting from corresponding ketones or aldehydes, reduction processes using reducing agents like lithium aluminum hydride can be employed to obtain this compound.
  • Condensation Reactions: The compound can also be synthesized through condensation reactions between methylthioacetophenone derivatives and phenolic compounds.

These synthesis methods are valued for their efficiency and ability to produce high yields of the target compound.

The applications of 1-(4-Hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one span various fields:

  • Pharmaceuticals: Due to its potential biological activity, it is being explored as a candidate for drug development, particularly in treating inflammatory diseases and cancers.
  • Chemical Intermediates: It serves as an important intermediate in organic synthesis for producing other biologically active compounds.
  • Research: The compound is utilized in academic research to study its interactions with biological targets and mechanisms of action.

Studies on interaction mechanisms reveal that 1-(4-Hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one can modulate various biological targets. Its interactions with enzymes and receptors are under investigation to understand its therapeutic potential better. Preliminary findings suggest that it may inhibit certain pathways involved in inflammation and cancer progression, making it a valuable candidate for further exploration in medicinal chemistry.

Several compounds share structural similarities with 1-(4-Hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one. Here is a comparison highlighting their unique aspects:

Compound NameStructural FeaturesUnique Aspects
4-HydroxyacetophenoneHydroxy group on phenylPrecursor for various derivatives
MethylthioacetophenoneMethylthio group without hydroxyLess potent biological activity
4-Fluoro-2-hydroxyacetophenoneFluorine and hydroxyl groups on phenylEnhanced metabolic stability and bioactivity
5-Fluoro-2-hydroxychalconeSimilar fluorinated structureExhibits strong antioxidant properties

The uniqueness of 1-(4-Hydroxyphenyl)-2-(methylsulfanyl)ethan-1-one lies in its combination of both hydroxy and methylsulfanyl groups, which enhances its biological activity compared to other similar compounds. This specific arrangement allows for unique interactions with biological targets, making it a valuable candidate for further exploration in medicinal chemistry.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

182.04015073 g/mol

Monoisotopic Mass

182.04015073 g/mol

Heavy Atom Count

12

Dates

Modify: 2024-08-10

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